

An In-Depth Technical Guide to Sulfo-Cy7.5 Azide for Bioconjugation

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Compound of Interest		
Compound Name:	Sulfo-Cy7.5 azide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Sulfo-Cy7.5 azide**, a near-infrared (NIR) fluorescent dye poised to advance bioconjugation and in vivo imaging. We will delve into its core properties, detailed experimental protocols for its application in click chemistry, and workflows for utilizing its exceptional fluorescence in biological systems.

Introduction to Sulfo-Cy7.5 Azide

Sulfo-Cy7.5 azide is a water-soluble, heptamethine cyanine dye that features an azide functional group. Its exceptional properties make it a prime candidate for a multitude of bioconjugation applications. The sulfonated nature of the dye imparts high hydrophilicity, which is advantageous for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1] This minimizes the risk of denaturation, particularly for sensitive proteins.

The fluorescence of Sulfo-Cy7.5 lies in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence and light scattering. This "optical window" allows for deep tissue imaging with a high signal-to-noise ratio, making it an invaluable tool for in vivo studies.[2][3] Compared to the well-known indocyanine green (ICG), Sulfo-Cy7.5 boasts a significantly higher fluorescence quantum yield due to a rigid polymethine chain, resulting in brighter signals for enhanced sensitivity.[2][4]



The azide group enables covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. This makes **Sulfo-Cy7.5 azide** a versatile tool for labeling a wide array of targets, including proteins, antibodies, and nucleic acids.

Core Properties of Sulfo-Cy7.5 Azide

A thorough understanding of the physicochemical and spectral properties of **Sulfo-Cy7.5 azide** is crucial for its effective implementation in experimental design. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Sulfo-Cy7.5 Azide

Property	Value	Reference(s)
Molecular Formula	C48H51N6K3O13S4	_
Molecular Weight	~1165.51 g/mol	
Solubility	Good in water, DMSO, and DMF	
Appearance	Dark colored solid	_
Storage Conditions	Store at -20°C in the dark, desiccated	

Table 2: Spectral Properties of Sulfo-Cy7.5

Property	Value	Reference(s)
Excitation Maximum (λex)	~778-788 nm	_
Emission Maximum (λem)	~797-808 nm	-
Molar Extinction Coefficient (ε)	~222,000 cm ⁻¹ M ⁻¹	-
Fluorescence Quantum Yield (Φ)	~0.21	_
Stokes Shift	~20 nm	-

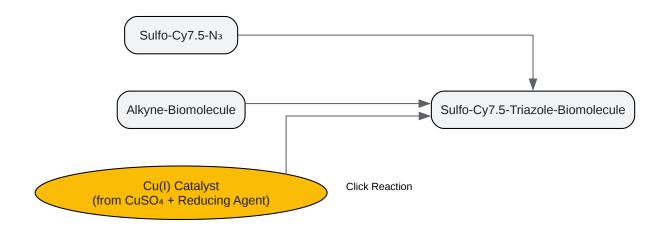


Bioconjugation with Sulfo-Cy7.5 Azide via Click Chemistry

The primary application of **Sulfo-Cy7.5 azide** is its covalent attachment to alkyne-modified biomolecules through click chemistry. The two most common forms of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.



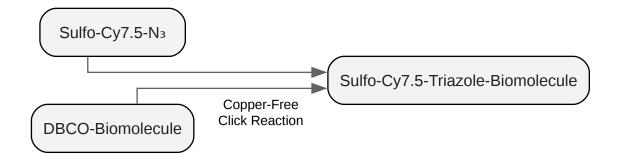
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This is particularly advantageous for in vivo applications or when working with biological systems sensitive to copper toxicity.





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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are detailed protocols for the bioconjugation of **Sulfo-Cy7.5 azide** to alkynemodified proteins and oligonucleotides.

Protocol for Labeling Alkyne-Modified Proteins with Sulfo-Cy7.5 Azide (CuAAC)

This protocol is adapted for the copper-catalyzed click chemistry labeling of proteins.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS)
- Sulfo-Cy7.5 azide
- Anhydrous DMSO
- Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
- THPTA ligand solution (e.g., 200 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Purification column (e.g., size-exclusion chromatography)

Procedure:



- Prepare Stock Solutions:
 - Dissolve Sulfo-Cy7.5 azide in anhydrous DMSO to a concentration of 10 mM.
- Prepare Reaction Mixture:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution with the Sulfo-Cy7.5 azide stock solution. A molar ratio of 1:4 to 1:10 (protein:dye) is a good starting point.
 - Prepare the Cu(I)/THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
 - Add the Cu(I)/THPTA complex to the reaction mixture (25 equivalents relative to the azide).
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture (40 equivalents relative to the azide) to initiate the click reaction.
 - Gently mix and incubate at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Purify the Sulfo-Cy7.5 azide-labeled protein using a size-exclusion chromatography column to remove unreacted dye and catalyst components.

Protocol for Labeling Alkyne-Modified Oligonucleotides with Sulfo-Cy7.5 Azide (CuAAC)

This protocol is optimized for the labeling of alkyne-modified DNA or oligonucleotides.

Materials:

- Alkyne-modified oligonucleotide/DNA
- Sulfo-Cy7.5 azide



- Anhydrous DMSO
- 2M Triethylammonium acetate buffer, pH 7.0
- 5 mM Ascorbic Acid Stock solution (freshly prepared)
- 10 mM Copper (II)-TBTA Stock in 55% DMSO
- · Acetone or ethanol for precipitation
- Purification system (e.g., RP-HPLC or PAGE)

Procedure:

- · Prepare Reaction Mixture:
 - Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
 - Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
 - Add DMSO to a final concentration of 50% (v/v) and vortex.
 - Add the Sulfo-Cy7.5 azide stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide and vortex.
- Initiate the Reaction:
 - Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.
 - Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
 - Add the 10 mM Copper (II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly.
 - Vortex the mixture thoroughly.
- Incubation:

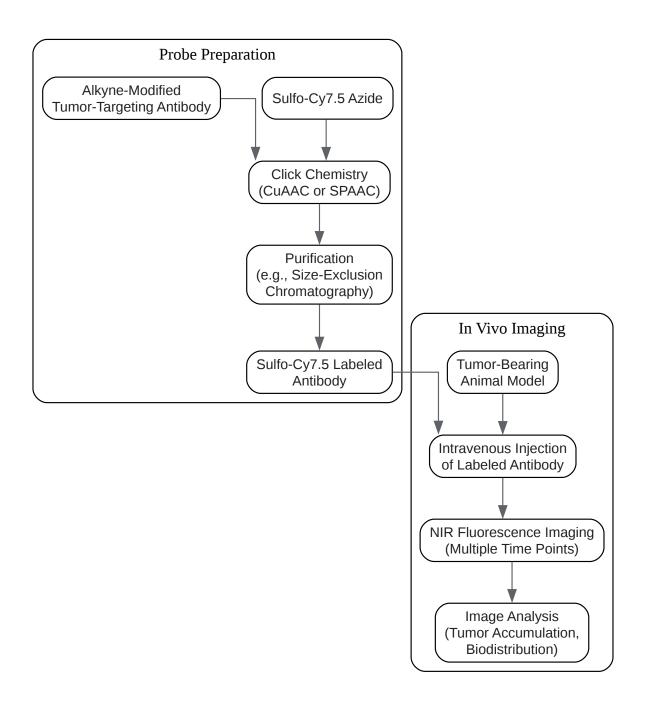


- Keep the reaction at room temperature overnight.
- Precipitation and Purification:
 - Precipitate the conjugate by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA). Mix thoroughly and keep at -20°C for 20 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.
 - Wash the pellet with acetone or ethanol, centrifuge again, and discard the supernatant.
 - Dry the pellet and purify the conjugate by RP-HPLC or PAGE.

Application: In Vivo Tumor Imaging Workflow

The exceptional NIR fluorescence of Sulfo-Cy7.5 makes it highly suitable for in vivo imaging. A common application is the labeling of tumor-targeting antibodies to visualize tumor localization and growth in animal models.





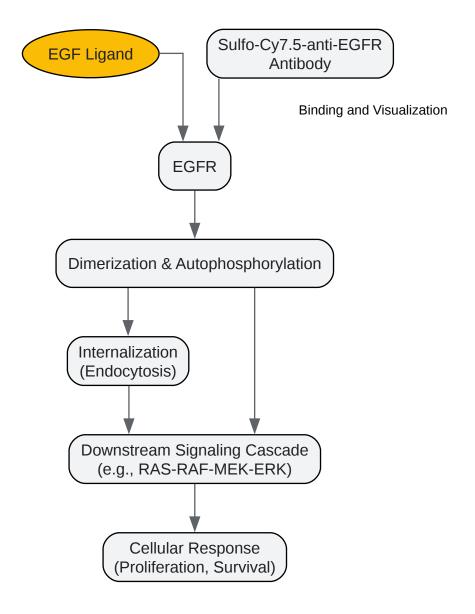
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Workflow for In Vivo Tumor Imaging.

Signaling Pathway Visualization: EGFR Signaling



While specific published examples detailing the use of **Sulfo-Cy7.5 azide** for visualizing the EGFR signaling pathway are emerging, the principles of its application can be illustrated. By conjugating **Sulfo-Cy7.5 azide** to an alkyne-modified anti-EGFR antibody, researchers can track the localization and trafficking of the receptor upon ligand binding.



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Visualization of EGFR Signaling.

This diagram illustrates how a **Sulfo-Cy7.5 azide**-labeled antibody can be used to visualize the initial steps of the EGFR signaling cascade, from ligand binding and receptor dimerization to internalization. The bright and photostable fluorescence of Sulfo-Cy7.5 would enable real-time tracking of these events in live cells using fluorescence microscopy.



Conclusion

Sulfo-Cy7.5 azide is a powerful and versatile tool for bioconjugation, offering the advantages of high water solubility, bright near-infrared fluorescence, and efficient and specific labeling via click chemistry. Its utility in a wide range of applications, from in vitro labeling of proteins and nucleic acids to in vivo tumor imaging, makes it an invaluable reagent for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide serve as a starting point for harnessing the full potential of this exceptional fluorescent dye in advancing biological and biomedical research.

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